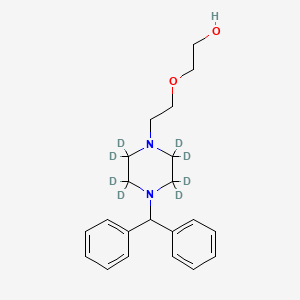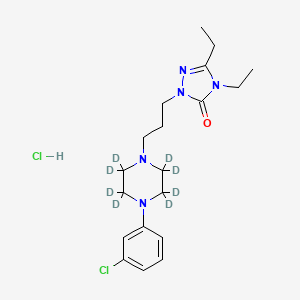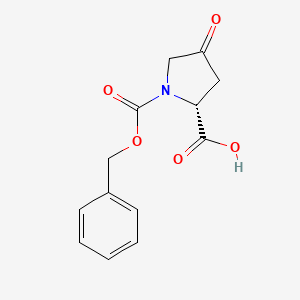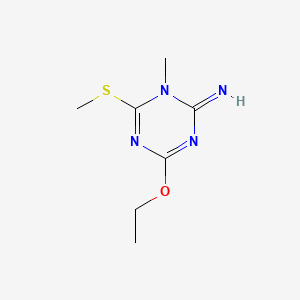
Fusidic Acid Acyl beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fusidic Acid Acyl β-D-Glucuronide is a compound with the molecular formula C37H56O12 and a molecular weight of 692.83 . It is a derivative of Fusidic Acid, a natural tetracyclic triterpene isolated from fungi .
Synthesis Analysis
The synthesis of Fusidic Acid Acyl β-D-Glucuronide involves the metabolism of the parent compound by UDP-glucuronosyltransferases (UGTs) into hydrophilic and negatively charged glucuronides . The formation of acyl glucuronides could be linked to specific UGT isoform(s) .Chemical Reactions Analysis
Acyl glucuronides, such as Fusidic Acid Acyl β-D-Glucuronide, undergo bioactivation, via transacylation leading to the direct displacement of the glucuronic acid moiety . The ester bond of the 1β-anomer is liable to nucleophilic attack through two mechanisms: hydrolysis by hydroxide ions resulting in the parent aglycone and α/β-glucuronic acid, and attack by adjacent hydroxyl groups on the glucopyranose ring, which results in intramolecular transacylation .Physical And Chemical Properties Analysis
The formation of acyl glucuronides results in an increase in both the aqueous solubility and molecular mass of the conjugate in comparison to the parent drug and thus facilitates excretion in both urine and bile .Scientific Research Applications
Metabolic Activation and Safety Implications
The metabolic activation of carboxylic acids, including compounds that lead to the formation of fusidic acid acyl beta-D-glucuronide, plays a crucial role in drug safety and efficacy. The process of bioactivation, involving UDP-glucuronosyltransferase-catalyzed conjugation with glucuronic acid, results in the formation of potentially reactive metabolites such as acyl glucuronides. These metabolites are electrophilic species capable of acylating target proteins, which may lead to adverse drug reactions or contribute to the drug's therapeutic effects. Studies have compared the stability, protein-reactivity, target selectivity, and disposition in the liver of acyl glucuronides to those of acyl-CoA thioesters, emphasizing the significance of understanding these metabolites in drug development and safety assessment (Boelsterli, 2002).
Analytical Measurement Challenges
The bioanalysis of acyl glucuronide metabolites, including fusidic acid acyl beta-D-glucuronide, presents significant analytical challenges due to their instability in biological matrices. Accurate measurement is critical for assessing the safety and pharmacokinetics of drugs that form acyl glucuronides. Strategies to stabilize these metabolites immediately after sample collection and during analysis are essential for ensuring reliable quantification. This includes optimizing sample pretreatment and employing advanced analytical techniques to minimize breakdown and accurately measure both the acyl glucuronide metabolite and its parent aglycone. Such efforts are crucial for identifying metabolites capable of undergoing hydrolysis, pH-dependent intra-molecular migration, and covalently binding to plasma and tissue proteins, which can contribute to toxicity (Patel, 2019).
Mechanism of Action
Target of Action
Fusidic Acid Acyl A-D-Glucuronide is a metabolite of the bacteriostatic antibiotic Fusidic Acid . The primary target of Fusidic Acid is the bacterial protein synthesis machinery, specifically the elongation factor G (EF-G) from the ribosome .
Mode of Action
Fusidic Acid works by interfering with bacterial protein synthesis. It prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby inhibiting the process of protein synthesis . As a result, bacterial growth is prevented, allowing the immune system to clear the infection .
Biochemical Pathways
The formation of Fusidic Acid Acyl A-D-Glucuronide involves the conjugation of Fusidic Acid with glucuronic acid, a significant metabolic pathway for carboxylic acid-containing drugs in both animals and humans . This results in the formation of 1-β-O-acyl-glucuronide ester derivatives, often referred to as 'acyl glucuronides’ .
Pharmacokinetics
The pharmacokinetics of Fusidic Acid Acyl A-D-Glucuronide involves its circulation in plasma prior to being excreted in urine and bile . This process is part of the metabolism of carboxylic acid-containing drugs, resulting in the formation of acyl glucuronides . These metabolites often demonstrate enhanced pharmacokinetic attributes, including heightened bioavailability and metabolic stability .
Result of Action
The result of the action of Fusidic Acid Acyl A-D-Glucuronide is the prevention of bacterial growth. By inhibiting protein synthesis, the compound helps the immune system clear the infection . It’s worth noting that acyl glucuronides, including fusidic acid acyl a-d-glucuronide, have the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These reactions can occur through various mechanisms, potentially contributing to drug toxicity and immune responses .
Action Environment
The action of Fusidic Acid Acyl A-D-Glucuronide can be influenced by various environmental factors. For instance, the inherent instability of acyl glucuronides under physiological conditions can pose challenges in assessing their safety . Furthermore, factors such as the bioactivation of carboxylic acid drugs by alternative pathways, acyl glucuronide-mediated inhibition of key enzymes and transporters, and unanticipated interactions with several biological systems can also influence the compound’s action, efficacy, and stability .
Safety and Hazards
Acyl glucuronides have been implicated in the toxicity of several carboxylic acid-containing drugs, and the rate of their degradation via intramolecular transacylation and hydrolysis has been associated with the degree of protein adduct formation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Future Directions
There is a need to understand the various factors that can affect the safety of acyl glucuronide-producing drugs including the rate of acyl glucuronide formation, the relative reactivity of the acyl glucuronide metabolite formed, the rate of elimination, potential proteins being targeted, and the rate of aglucuronidation . Further investigation is required to ascertain whether acyl glucuronide clearance is sufficient to prevent covalent modification of endogenous proteins and consequentially a potential immunological response .
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2Z)-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H56O12/c1-17(2)9-8-10-20(33(46)49-34-29(43)27(41)28(42)30(48-34)32(44)45)26-22-15-24(40)31-35(5)13-12-23(39)18(3)21(35)11-14-36(31,6)37(22,7)16-25(26)47-19(4)38/h9,18,21-25,27-31,34,39-43H,8,10-16H2,1-7H3,(H,44,45)/b26-20-/t18-,21?,22-,23+,24+,25-,27-,28-,29+,30-,31-,34-,35-,36-,37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAPPWZUNXAAMF-JHNXOOIMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC=C(C)C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC(=O)C)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@]2(C1CC[C@]3([C@H]2[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC(=O)C)C)O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H56O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fusidic Acid Acyl |A-D-Glucuronide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

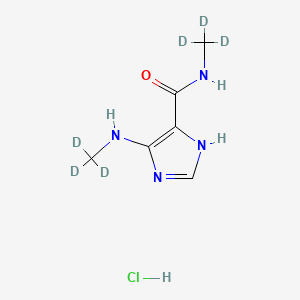
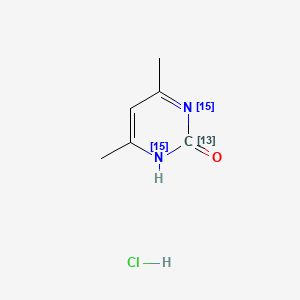





![5-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B589915.png)
